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Get Quote

The table below summarizes key clinical and preclinical findings for Sepantronium Bromide (YM155).

Cancer Type /
Context

Study Type /
Model

Dosage &
Administration

Key Findings & Efficacy References

Advanced Solid
Tumors or NHL

Phase I Clinical
Trial (US &

Japan)

Continuous IV
infusion over 168h

(7 days) every 21
days

No significant
differences in

pharmacokinetics (AUC,
Css) between US and

Japanese patient
populations.

[1]

Stage IV NSCLC
(untreated)

Phase I/II
Clinical Trial

(Combination
Therapy)

10 mg/m²/day as
72h CIVI with

carboplatin (AUC6)
and paclitaxel (200

mg/m²)

Favorable safety profile,
but did not improve
response rate. 2 partial
responses (11%), median

PFS 5.7 months, median
OS 16.1 months.

[2]

Multiple
Myeloma

Preclinical
(Primary cells

& cell lines)

In vitro treatment Potently inhibited
proliferation and induced

apoptosis (IC50 range: 2
nM to 50 nM). Efficacy

[3]
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Cancer Type /
Context

Study Type /
Model

Dosage &
Administration

Key Findings & Efficacy References

linked to downregulation
of Mcl-1, not just survivin.

T-cell Acute
Lymphoblastic
Leukemia (T-
ALL)

Preclinical
(MOLT-4 cell

line)

In vitro treatment Induced apoptosis and
significantly increased
expression of P53, MiR-
9, caspase 3 while

decreasing survivin, Bcl-
2, and EMT factors.

[4]

Prostate & Renal
Carcinoma

Preclinical
(Various cell

lines)

In vitro treatment Rapidly suppresses
mTORC1 signaling via

AMPK activation, leading
to loss of Cyclin Ds and

suppression of global
protein synthesis.

[5]

Breast Cancer Preclinical
(MCF-7

resistant cell
line)

In vitro treatment Chronic exposure led to
adaptive resistance via
DNA damage-response
pathways, not through

survivin downregulation.

[6]

Detailed Experimental Protocols

To help you interpret the data, here are the methodologies for key experiments cited in the tables.

Cell Viability (MTT/CTG) Assay: Used across studies [7] [4] [6]. Cells are seeded in 96-well plates

and treated with serial dilutions of YM155. After a set period (e.g., 72 hours), MTT dye or CellTiter-Glo
reagent is added. The signal, proportional to the number of viable cells, is measured with a plate

reader. This data is used to calculate half-maximal inhibitory concentration (IC50) values.
Apoptosis Detection via Flow Cytometry: Used in [4] [3]. After YM155 treatment, cells are stained

with Annexin V-FITC and Propidium Iodide (PI). Flow cytometry then distinguishes live (Annexin
V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin

V-/PI+) cell populations.
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Gene Expression Analysis (qRT-PCR): A key method in [4]. Total RNA is extracted from treated and

control cells, reverse-transcribed into cDNA, and then analyzed by quantitative real-time PCR using
gene-specific primers to measure changes in the expression of target genes like survivin, Bcl-2, and

caspase-3.
Western Blotting: Used to study protein-level changes, as in [5]. Proteins are extracted from cells,

separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies
against proteins of interest (e.g., survivin, phospho-proteins, Cyclin Ds) to detect changes in

expression or post-translational modification.

Mechanisms of Action and Signaling Pathways

The research indicates that YM155's mechanism extends beyond its initial identification as a survivin

suppressant. The following diagram synthesizes its multifaceted molecular actions as described in the

studies.

Interpretation of Clinical Translation

The journey of YM155 from promising preclinical data to modest clinical outcomes offers critical insights

for drug development professionals.

Mixed Clinical Efficacy: While the drug was well-tolerated in trials [1] [2], its efficacy as a single
agent or in combination has been limited. The phase II study in NSCLC combining YM155 with

carboplatin and paclitaxel failed to improve the response rate over the chemotherapy backbone alone
[2].

The Biomarker Challenge: A significant hurdle has been the lack of a reliable predictive biomarker.
The drug's mechanism is now understood to be multi-targeted, involving DNA damage [6] and

downregulation of Mcl-1 [3], not solely survivin suppression. This explains why survivin levels alone
may not predict patient response.

Overcoming Resistance: Preclinical models suggest that resistance to YM155 can arise from
adaptive responses to persistent DNA damage [6]. This resistance may be overcome by co-targeting

the DNA damage response or cellular detoxification pathways, offering a rationale for novel
combination strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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